![molecular formula C15H18FN3O B2687131 4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034544-27-7](/img/structure/B2687131.png)
4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole
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Overview
Description
4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole typically involves the reaction of 4-fluorophenylpiperazine with a suitable isoxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a receptor antagonist or agonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist at certain receptors, inhibiting their function and resulting in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A related compound with similar structural features.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a piperazine and fluorophenyl group.
Uniqueness
4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole is unique due to its specific combination of a fluorophenyl group, piperazine ring, and methylisoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H22FN3O
- Molecular Weight : 323.40 g/mol
- LogP (Octanol-Water Partition Coefficient) : 3.7
This structure features a piperazine moiety, which is known for its role in various pharmacological activities, including antipsychotic and antidepressant effects.
Antimicrobial Activity
Research has indicated that compounds containing isoxazole rings exhibit notable antimicrobial properties. For instance, derivatives of isoxazole have been shown to possess significant antifungal activity against various pathogens. In a study, certain isoxazole derivatives demonstrated effective inhibition of fungal growth with EC50 values comparable to established antifungals .
Antitumor Activity
A significant area of investigation for this compound is its potential as an anticancer agent. Isoxazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have shown promising results against breast cancer cell lines, particularly when combined with conventional chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
Compounds with piperazine structures are frequently explored for their neuropharmacological properties. The piperazine moiety in this compound is hypothesized to interact with serotonin receptors, potentially leading to anxiolytic or antidepressant effects. Studies on related compounds have shown that they can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit agonistic properties at 5-HT1A receptors .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine ring and the introduction of various substituents on the isoxazole moiety can significantly influence potency and selectivity. For instance:
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased potency against cancer cells |
Variation in piperazine substituents | Altered receptor binding affinity |
Changes in isoxazole substituents | Enhanced antimicrobial properties |
Case Studies
- Antifungal Efficacy : A derivative of this compound was tested against Rhizoctonia solani, showing an EC50 value lower than that of commercial fungicides, indicating strong antifungal potential .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific modifications to the piperazine structure increased cytotoxicity in MDA-MB-231 breast cancer cells, suggesting a synergistic effect when used alongside traditional chemotherapy agents .
- Neuropharmacological Research : A related study focused on the binding affinity of piperazine derivatives at serotonin receptors revealed that certain modifications could enhance their efficacy as antidepressants .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-12-13(10-17-20-12)11-18-6-8-19(9-7-18)15-4-2-14(16)3-5-15/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPWKMLFEAFPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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